2-chloro-1-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-one
Overview
Description
Compounds like “2-chloro-1-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-one” are often used as intermediates in the synthesis of various pharmaceutical and chemical products .
Synthesis Analysis
The synthesis of similar compounds often involves reactions such as nucleophilic substitution or addition, where a fluorophenyl group might be introduced into the molecule .Molecular Structure Analysis
The molecular structure of such compounds typically includes a chloro group (-Cl), a fluorophenyl group (C6H4F), and a triazolyl group (C2H2N3) attached to an ethanone backbone (C2H2O) .Chemical Reactions Analysis
The chemical reactions involving these compounds can be quite diverse, depending on the specific functional groups present in the molecule. For instance, the chloro group might undergo nucleophilic substitution, while the carbonyl group in the ethanone part might be involved in addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds can vary widely. Factors such as polarity, molecular weight, and the specific functional groups present can influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Synthesis and Structural Characterization
Research has led to the synthesis and structural characterization of several compounds related to 2-chloro-1-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-one. For instance, the synthesis of isostructural thiazoles with this compound as a precursor has been described, highlighting their crystalline structures and the orientation of their fluorophenyl groups (Kariuki, Abdel-Wahab, & El‐Hiti, 2021). This work illustrates the compound's utility in forming structurally distinct molecules with potential for further chemical exploration.
Antimicrobial Activity
The antimicrobial properties of derivatives have been extensively studied, demonstrating the compound's relevance in the development of new antibacterial and antifungal agents. For example, novel propan-1-ones synthesized from derivatives have shown significant antimicrobial activity, underscoring their potential in medical research (Nagamani, Anjaiah, Praveen, & Jalapathi, 2018). These findings suggest avenues for the development of new antimicrobial therapies.
Interaction Analysis and Molecular Engineering
Studies have also delved into the molecular interactions and engineering of related compounds. For instance, research on π-hole tetrel bonding interactions in ethyl 2-triazolyl-2-oxoacetate derivatives provides insights into the nucleophilic/electrophilic nature of certain groups influenced by substituents, which affects the interaction energy of bonds (Ahmed et al., 2020). This research is crucial for understanding the fundamental chemical properties that can be harnessed for various applications.
Biological Activity and Drug Development
The role of related compounds in drug development, particularly as antimicrobial agents, has been a significant area of research. Studies synthesizing new molecules from this compound have evaluated their biological activities, laying the groundwork for future pharmacological applications. The synthesis and evaluation of compounds for their α-glycosidase inhibition activity (Gonzaga et al., 2016) exemplify the potential of these derivatives in contributing to new therapeutic options.
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-chloro-1-[1-(4-fluorophenyl)triazol-4-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFN3O/c11-5-10(16)9-6-15(14-13-9)8-3-1-7(12)2-4-8/h1-4,6H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRENTSCNVMTEKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(N=N2)C(=O)CCl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-1-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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